6-(4-chlorophenyl)-N-isopropyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
Description
This compound features a triazolo-pyrazine core, substituted at position 6 with a 4-chlorophenyl group and at position 3 with an N-isopropyl carboxamide. The 4-oxo-4,5-dihydro moiety introduces a partially saturated pyrazine ring, which may influence conformational flexibility and binding interactions. Such structures are often explored in medicinal chemistry for kinase inhibition or antimicrobial applications due to the triazole’s ability to engage in hydrogen bonding and π-π stacking .
Properties
IUPAC Name |
6-(4-chlorophenyl)-4-oxo-N-propan-2-yl-5H-triazolo[1,5-a]pyrazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O2/c1-8(2)17-14(22)12-13-15(23)18-11(7-21(13)20-19-12)9-3-5-10(16)6-4-9/h3-8H,1-2H3,(H,17,22)(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHMEBIBUVZEDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C2C(=O)NC(=CN2N=N1)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting potential anti-tubercular activity. Other related compounds have also shown inhibitory activity against c-Met kinase , a protein involved in cell growth, survival, and angiogenesis.
Mode of Action
Based on the activities of structurally similar compounds, it can be inferred that it may interact with its targets, leading to inhibition of their function. This interaction could potentially result in the disruption of cellular processes, such as cell growth and survival.
Biological Activity
The compound 6-(4-chlorophenyl)-N-isopropyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article aims to summarize the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 295.74 g/mol. The structure features a triazolo-pyrazine core which is known for its pharmacological properties.
Antimicrobial Activity
Research indicates that compounds with similar triazolo and pyrazine structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazole and triazole possess potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The specific compound has not been extensively studied in isolation; however, its structural analogs have demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogenic bacteria .
Cytotoxicity Studies
Cytotoxicity assays conducted on related compounds indicate that many derivatives exhibit low toxicity towards human cell lines such as HEK-293 cells . This suggests that the compound may also retain a favorable safety profile, making it a candidate for further pharmacological development.
Data Table: Biological Activity Summary
Case Studies
- Antimicrobial Evaluation : A study evaluated a series of thiazol-4-one/thiophene-bearing pyrazole derivatives, establishing their antimicrobial efficacy through MIC and MBC assays. The results highlighted the importance of structural modifications in enhancing biological activity .
- Antitubercular Screening : In another investigation, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and tested against M. tuberculosis, revealing significant activity in several analogs .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Variations
a. Triazolo-Pyrazine vs. Triazolo-Pyrimidine
- Target Compound: The triazolo-pyrazine core (pyrazine fused with triazole) offers distinct electronic properties compared to pyrimidine-based analogs.
- Analog from : The compound N-(4-chlorophenyl)-5-methyl-7-(4-(methylthio)phenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide features a triazolo-pyrimidine core. The pyrimidine’s nitrogen positioning may enhance interactions with nucleic acid targets, whereas the pyrazine in the target compound could favor interactions with ATP-binding pockets in kinases .
b. Substituent Analysis
- 4-Chlorophenyl Group : Present in both the target compound and ’s analog. Chlorine’s electron-withdrawing effects improve metabolic stability and hydrophobic interactions .
- Carboxamide Variations: Target: N-isopropyl carboxamide may enhance lipophilicity and membrane permeability compared to bulkier substituents.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
